ジクロロ(1,5-シクロオクタジエン)白金(II)

概要

説明

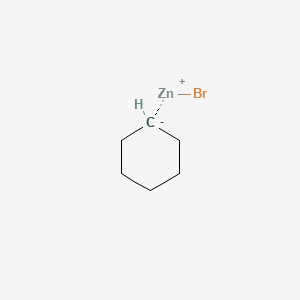

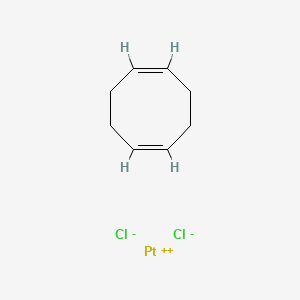

Dichloro(1,5-cyclooctadiene)platinum(II) is an organometallic compound of platinum. This colourless solid is an entry point to other platinum compounds through the displacement of the 1,5-cyclooctadiene and/or chloride ligands. It is one of several complexes of cycloocta-1,5-diene .

科学的研究の応用

Dichloro(1,5-cyclooctadiene)platinum(II) has several scientific research applications:

Anticancer Research:

Organic Synthesis: It is widely applied in the organic synthesis of homogeneous catalysis.

生化学分析

Biochemical Properties

Dichloro(1,5-cyclooctadiene)platinum(II) plays a significant role in biochemical reactions, particularly as a catalyst. It interacts with various enzymes, proteins, and other biomolecules, facilitating reactions that would otherwise be less efficient. For instance, it is known to catalyze hydrogenative cyclization of allenynes and stereoselective tandem hydrosilylation-Hiyama coupling reactions . The compound’s interaction with enzymes often involves the formation of coordination complexes, where the platinum center binds to the active sites of enzymes, altering their activity and enhancing reaction rates.

Cellular Effects

Dichloro(1,5-cyclooctadiene)platinum(II) has notable effects on various types of cells and cellular processes. It influences cell function by interacting with cellular proteins and enzymes, thereby affecting cell signaling pathways, gene expression, and cellular metabolism. The compound has been studied for its potential anticancer properties, where it induces apoptosis in cancer cells by disrupting DNA replication and transcription processes . Additionally, it can affect the redox state of cells, leading to oxidative stress and subsequent cellular responses.

Molecular Mechanism

The molecular mechanism of Dichloro(1,5-cyclooctadiene)platinum(II) involves its ability to form coordination complexes with biomolecules. At the molecular level, the platinum center of the compound binds to nucleophilic sites on proteins and DNA, leading to enzyme inhibition or activation . This binding can cause conformational changes in the biomolecules, affecting their function and stability. The compound’s interaction with DNA, for example, can result in the formation of DNA adducts, which interfere with DNA replication and transcription, ultimately leading to cell death.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Dichloro(1,5-cyclooctadiene)platinum(II) can change over time due to its stability and degradation properties. The compound is relatively stable under standard laboratory conditions but can degrade over time, especially in the presence of moisture or light . Long-term studies have shown that prolonged exposure to the compound can lead to cumulative effects on cellular function, including sustained oxidative stress and DNA damage.

Dosage Effects in Animal Models

The effects of Dichloro(1,5-cyclooctadiene)platinum(II) vary with different dosages in animal models. At low doses, the compound can exhibit therapeutic effects, such as anticancer activity, by selectively targeting cancer cells . At high doses, it can cause toxic or adverse effects, including nephrotoxicity and hepatotoxicity. Threshold effects have been observed, where a certain dosage level is required to achieve the desired therapeutic outcome without causing significant toxicity.

Metabolic Pathways

Dichloro(1,5-cyclooctadiene)platinum(II) is involved in various metabolic pathways, primarily through its interactions with enzymes and cofactors. The compound can influence metabolic flux by altering the activity of key enzymes involved in metabolic processes . For example, it can inhibit enzymes involved in DNA synthesis and repair, leading to changes in metabolite levels and cellular metabolism. Additionally, the compound’s interaction with redox-active enzymes can affect the cellular redox state and energy metabolism.

Transport and Distribution

Within cells and tissues, Dichloro(1,5-cyclooctadiene)platinum(II) is transported and distributed through interactions with transporters and binding proteins. The compound can bind to plasma proteins, facilitating its transport in the bloodstream and distribution to various tissues . Its localization and accumulation within cells are influenced by its ability to form coordination complexes with intracellular proteins and nucleic acids.

Subcellular Localization

The subcellular localization of Dichloro(1,5-cyclooctadiene)platinum(II) is critical for its activity and function. The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, its interaction with nuclear proteins can facilitate its accumulation in the nucleus, where it can exert its effects on DNA and nuclear enzymes. Similarly, its binding to mitochondrial proteins can influence mitochondrial function and energy metabolism.

準備方法

Dichloro(1,5-cyclooctadiene)platinum(II) is prepared by treating potassium tetrachloroplatinate with the diene 1,5-cyclooctadiene. The reaction is as follows :

K2PtCl4+C8H12→PtCl2(C8H12)+2KCl

Another method involves reacting potassium tetrachloroplatinate and ligand 1,5-cyclooctadiene with a n-propyl alcohol mixed solution in water by adding a phase transfer catalyst PEG-400. The reaction is maintained at 50°C for 4 hours, followed by suction filtration, washing with absolute ethyl alcohol and water, and drying to obtain the product .

化学反応の分析

Dichloro(1,5-cyclooctadiene)platinum(II) undergoes various types of reactions, including:

Substitution Reactions: One or both chloride ligands can be replaced by other ligands such as aryl groups by treatment with aryltrimethylstannanes in dichloromethane or sym-tetrachloroethane.

Hydrosilylation Reactions: It acts as a catalyst in stereoselective tandem hydrosilylation-Hiyama coupling reactions.

Cyclohydroamination Reactions: It catalyzes amino alkene cyclohydroamination.

Hydrative Cyclization Reactions: It is used in hydrative cyclization reactions.

Direct Amination: It facilitates the direct amination of allylic alcohols under mild conditions.

作用機序

The mechanism of action of Dichloro(1,5-cyclooctadiene)platinum(II) involves the displacement of the 1,5-cyclooctadiene and/or chloride ligands, allowing it to act as a catalyst in various chemical reactions. The molecular targets and pathways involved include the activation of substrates through coordination to the platinum center, facilitating various transformations such as hydrosilylation, cyclohydroamination, and amination .

類似化合物との比較

Dichloro(1,5-cyclooctadiene)platinum(II) is similar to other organoplatinum compounds such as Dichloro(1,5-cyclooctadiene)palladium(II) and Dichloro(norbornadiene)platinum(II). it is unique in its ability to act as a versatile catalyst in a wide range of reactions, including hydrosilylation, cyclohydroamination, and amination .

Similar Compounds

- Dichloro(1,5-cyclooctadiene)palladium(II)

- Dichloro(norbornadiene)platinum(II)

- cis-Dichlorobis(triphenylphosphine)platinum(II)

- Platinum(II) acetylacetonate

特性

CAS番号 |

12080-32-9 |

|---|---|

分子式 |

C8H12Cl2Pt |

分子量 |

374.17 g/mol |

IUPAC名 |

(1Z,5Z)-cycloocta-1,5-diene;platinum(2+);dichloride |

InChI |

InChI=1S/C8H12.2ClH.Pt/c1-2-4-6-8-7-5-3-1;;;/h1-2,7-8H,3-6H2;2*1H;/q;;;+2/p-2/b2-1-,8-7-;;; |

InChIキー |

VVAOPCKKNIUEEU-PHFPKPIQSA-L |

SMILES |

C1CC=CCCC=C1.Cl[Pt]Cl |

異性体SMILES |

C1/C=C\CC/C=C\C1.[Cl-].[Cl-].[Pt+2] |

正規SMILES |

C1CC=CCCC=C1.[Cl-].[Cl-].[Pt+2] |

Key on ui other cas no. |

12080-32-9 |

物理的記述 |

Light yellow crystalline powder; Hygroscopic; Insoluble in water; [Alfa Aesar MSDS] |

ピクトグラム |

Irritant |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does Dichloro(1,5-cyclooctadiene)platinum(II) interact with phosphine ligands, and what are the potential outcomes?

A1: (COD)PtCl2 readily reacts with phosphine ligands, showcasing diverse coordination behavior. Depending on the phosphine ligand's structure and the reaction conditions, different complexes can be formed:

- Simple Coordination: Bidentate phosphine ligands can coordinate to the platinum center, replacing the 1,5-cyclooctadiene (COD) ligand and yielding cis-coordinated complexes. []

- C-H Activation: Bulky phosphine ligands with alkyl substituents can promote C(sp3)-H activation of the ligand itself, resulting in the formation of cyclometalated platinum complexes. [, ]

- Formation of Dinuclear Complexes: In some cases, particularly with bulky phosphinite ligands, dinuclear platinum complexes can be formed, where two platinum centers are bridged by the phosphinite ligand. []

Q2: Can you describe the catalytic activity of (COD)PtCl2 derived complexes in cross-coupling reactions?

A2: Complexes derived from (COD)PtCl2, particularly those featuring PCP pincer ligands, have demonstrated catalytic activity in cross-coupling reactions:

- Stille Reaction: Aromatic PCP palladium complexes, prepared using (COD)PtCl2 as a starting material, exhibit excellent catalytic activity in Stille reactions, facilitating C-C cross-coupling between organostannanes and aryl halides at low catalyst loadings. []

- Suzuki Reaction: Aliphatic PCP palladium complexes, also derived from (COD)PtCl2, can act as precatalysts in Suzuki reactions, enabling the coupling of aryl halides with boronic acids. Mechanistic studies indicate these complexes operate via a Pd(II)/Pd(IV) catalytic cycle. []

Q3: How does the nature of the substituent (X) on the bismuth center in PBiP-X ligands influence their interaction with (COD)PtCl2?

A3: Studies on the reaction of (COD)PtCl2 with a series of PBiP-X ligands, where X represents various substituents on the bismuth center, revealed the impact of X on Pt-Bi metallophilic interactions:

- Electron-Withdrawing Substituents: Increasing the electron-withdrawing character of X enhances the Lewis acidity of the bismuth center. This leads to stronger Pt-Bi interactions, as the platinum center donates electron density from its filled d(z(2)) orbital to the bismuth center's σ*(Bi-X)/6p acceptor orbital. []

Q4: Beyond catalysis, are there other applications of (COD)PtCl2 in materials science?

A4: Yes, (COD)PtCl2 has been utilized in the synthesis of intermetallic nanoparticles with potential applications in electrocatalysis:

- NbPt3 Nanoparticles: (COD)PtCl2 serves as the platinum source in the preparation of NbPt3 intermetallic nanoparticles. These nanoparticles demonstrate enhanced stability and CO tolerance compared to pure platinum nanoparticles, making them promising candidates as electrocatalysts for fuel cell applications. []

Q5: What analytical techniques are commonly employed to characterize (COD)PtCl2 and its derivatives?

A5: Characterization of (COD)PtCl2 and its derived complexes often employs a combination of techniques:

- X-ray Crystallography: This technique provides detailed structural information, including bond lengths, bond angles, and molecular geometry. [, , ]

- Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 31P NMR are particularly useful for identifying and characterizing phosphorus-containing ligands and their coordination to the platinum center. [, ]

- Fourier Transform Infrared (FTIR) Spectroscopy: FTIR can provide information about the presence of specific functional groups in the ligands and complexes. []

- Elemental Analysis: This technique verifies the elemental composition of the synthesized compounds. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![4-chloro-2-(methylthio)-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1587843.png)

![4-chloro-5-nitro-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1587852.png)

![3,5-dinitro-N-[(1S)-1-phenylethyl]benzamide](/img/structure/B1587856.png)